![molecular formula C18H14Cl4O6S B11952234 2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)
2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane: , also known by its chemical formula C18H14Cl4O6S , is a synthetic compound with a molecular weight of approximately 500.185 g/mol. It is a member of the oxirane family and exhibits interesting properties due to its unique structure.
Vorbereitungsmethoden
a. Synthetic Routes: The synthesis of this compound involves several steps. One common method is as follows:
- Start with 2,4-dichloro-6-(2-oxiranylmethoxy)phenylsulfonyl chloride.
- React this intermediate with phenol under suitable conditions to form the desired compound.
- The reaction typically occurs under mild conditions, often at room temperature.
- Solvents such as dichloromethane or chloroform are commonly used.
- Acidic or basic catalysts may be employed to facilitate the reaction.
c. Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities synthesize this compound for scientific investigations and applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions due to the presence of the phenolic group.
Substitution: Chlorine atoms in the molecule make it susceptible to nucleophilic substitution reactions.
Phenol: Used in the initial reaction.
Chlorine sources: Employed for chlorination steps.
Acidic or basic catalysts: Facilitate the reactions.
Major Products: The primary product is the target compound itself, 2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate or reagent.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Industry: Used in material science or as a building block for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, researchers may compare it to related oxiranes or phenolic compounds. Its unique combination of chlorinated substituents sets it apart.
For further exploration, consider related compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,4-dichloro-6-phenyl-1,3,5-triazine .
Eigenschaften
Molekularformel |
C18H14Cl4O6S |
|---|---|
Molekulargewicht |
500.2 g/mol |
IUPAC-Name |
2-[[2,6-dichloro-4-[3,5-dichloro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H14Cl4O6S/c19-13-1-11(2-14(20)17(13)27-7-9-5-25-9)29(23,24)12-3-15(21)18(16(22)4-12)28-8-10-6-26-10/h1-4,9-10H,5-8H2 |
InChI-Schlüssel |
SIODTWFLQSTCNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=C(C=C(C=C2Cl)S(=O)(=O)C3=CC(=C(C(=C3)Cl)OCC4CO4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



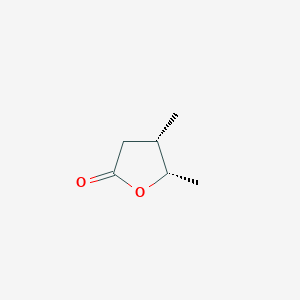
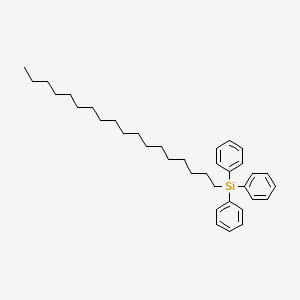
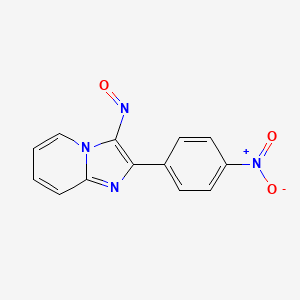
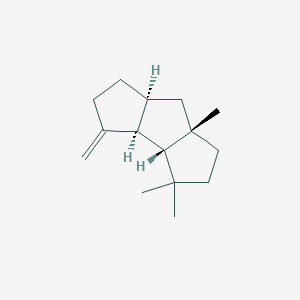
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
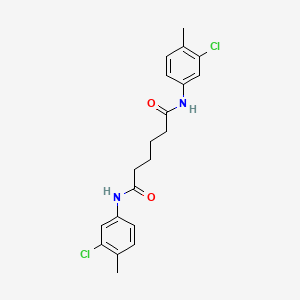

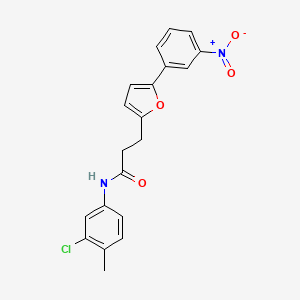


![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)
